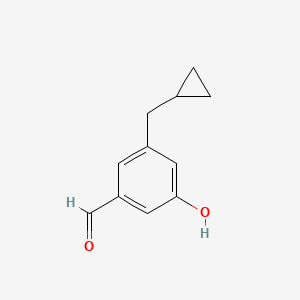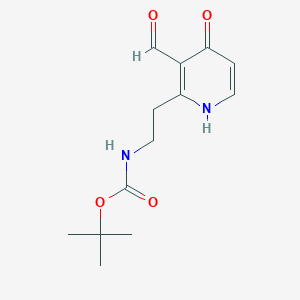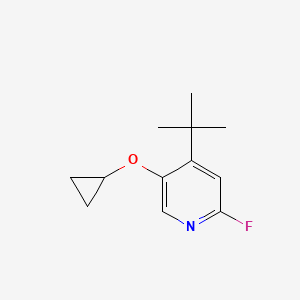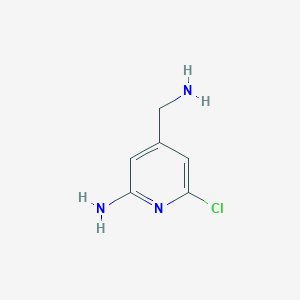
4-(Aminomethyl)-6-chloropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-6-chloropyridin-2-amine is an organic compound that belongs to the class of aminomethyl-substituted pyridines This compound is characterized by the presence of an aminomethyl group at the fourth position and a chlorine atom at the sixth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-6-chloropyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the aminomethylation can be achieved using formaldehyde and ammonium chloride under acidic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the Ullmann coupling reaction has been employed to synthesize diaryl ethers and diarylamines, which can be adapted for the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Aminomethyl)-6-chloropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted pyridines with various functional groups.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-6-chloropyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-6-chloropyridin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s aminomethyl group can form hydrogen bonds with amino acid residues, while the chlorine atom can participate in hydrophobic interactions, stabilizing the compound-enzyme complex .
Comparación Con Compuestos Similares
4-(Aminomethyl)pyridine: Lacks the chlorine atom, making it less hydrophobic.
4-(Aminomethyl)benzoic acid: Contains a carboxylic acid group instead of a pyridine ring.
4-Aminoquinolines: Known for their antimalarial properties but differ in their ring structure and functional groups
Uniqueness: 4-(Aminomethyl)-6-chloropyridin-2-amine is unique due to the presence of both the aminomethyl and chlorine substituents on the pyridine ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H8ClN3 |
|---|---|
Peso molecular |
157.60 g/mol |
Nombre IUPAC |
4-(aminomethyl)-6-chloropyridin-2-amine |
InChI |
InChI=1S/C6H8ClN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3,8H2,(H2,9,10) |
Clave InChI |
JQMWAIJFSXCEAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1N)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


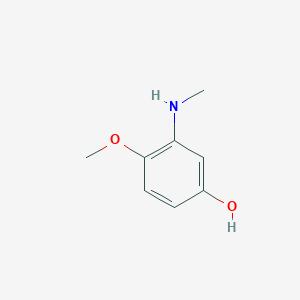
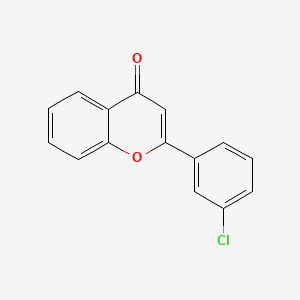


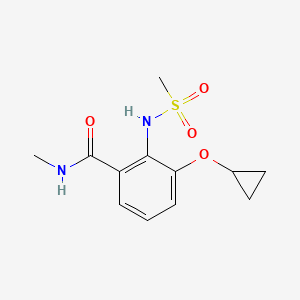

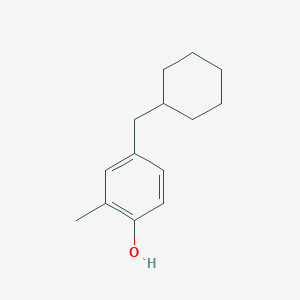
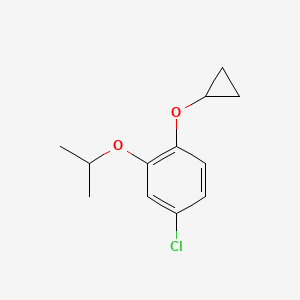
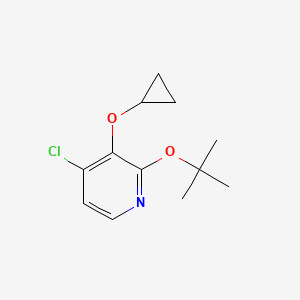
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)

